molecular formula C7H4ClF3N2O2 B6315546 Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 1688685-61-1

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B6315546
CAS No.: 1688685-61-1
M. Wt: 240.57 g/mol
InChI Key: HIYPYTSNHTXCOD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate ( 1688685-61-1) is a versatile pyrazine-based building block for chemical synthesis and life sciences research. This compound features both a carboxylate ester and a chloro group on the pyrazine ring, making it a key intermediate for constructing more complex molecules, particularly through nucleophilic substitution reactions and amide bond formation . Pyrazine-2-carboxylate derivatives are of significant interest in medicinal chemistry. Structural analogs of this compound serve as critical precursors in the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides . Furthermore, substituted pyrazinecarboxamides demonstrate potent antimycobacterial activity and are investigated as key scaffolds for developing new therapeutic agents . The distinct substitution pattern on the pyrazine ring can be engineered to enhance lipophilicity, which is a crucial strategy for improving cell membrane penetration in drug discovery campaigns . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Refer to the Safety Data Sheet for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYPYTSNHTXCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Esterification

In this classical approach, the carboxylic acid reacts with methanol under acidic conditions:

C6H2ClF3N2O2+CH3OHH+C7H4ClF3N2O2+H2O\text{C}6\text{H}2\text{ClF}3\text{N}2\text{O}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C}7\text{H}4\text{ClF}3\text{N}2\text{O}2 + \text{H}2\text{O}

Conditions :

  • Catalyst : Concentrated sulfuric acid (H2_2SO4_4) or hydrochloric acid (HCl).

  • Solvent : Excess methanol acts as both reactant and solvent.

  • Temperature : Reflux (65–70°C) for 6–12 hours.

  • Yield : ~80–90% (estimated based on analogous esterifications).

Acyl Chloride Intermediate

An alternative method converts the carboxylic acid to its acyl chloride before esterification:

  • Chlorination : Treat the acid with thionyl chloride (SOCl2_2) or oxalyl chloride ((COCl)2_2) in dichloromethane (DCM) at 0–25°C.

  • Esterification : React the acyl chloride with methanol in the presence of a base (e.g., triethylamine) to neutralize HCl.
    Advantages : Higher purity and faster reaction times compared to Fischer esterification.

Nucleophilic Substitution on Pyrazine Intermediates

Another strategy involves modifying pre-functionalized pyrazine cores. A patented method for synthesizing 2-chloro-5-(difluoromethoxy)pyrazine provides insights into analogous reactions for introducing chloro and trifluoromethyl groups:

Chlorination and Trifluoromethylation

Starting Material : Methyl pyrazine-2-carboxylate.
Steps :

  • Chlorination : Use POCl3_3 or PCl5_5 to introduce chlorine at the 5-position.

  • Trifluoromethylation : Employ trifluoromethylating agents (e.g., CF3_3Cu, Ruppert–Prakash reagent (TMSCF3_3)) under catalytic conditions.

Key Challenges :

  • Regioselectivity: Ensuring substitution at the 6-position requires directing groups or protective strategies.

  • Catalysts : Cesium carbonate (Cs2_2CO3_3) enhances nucleophilic substitution efficiency, as demonstrated in related pyrazine syntheses.

One-Pot Multicomponent Reactions

Building the pyrazine ring de novo with pre-installed substituents offers a streamlined approach:

Condensation of Diamines and Dicarbonyls

Reactants :

  • 2,5-Diamino-3-chloro-4-(trifluoromethyl)benzoic acid.

  • Glyoxal or diketone derivatives.

Conditions :

  • Solvent : Acetonitrile/water (10:1 v/v).

  • Temperature : 70–75°C under nitrogen.

  • Catalyst : Cs2_2CO3_3 (20% w/w).

Mechanism : The reaction proceeds via cyclocondensation, followed by oxidation to aromatize the pyrazine ring.

Comparative Analysis of Methods

Method Starting Material Yield Complexity Reference
Fischer Esterification5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid~80–90%Low
Acyl Chloride Route5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid~85–95%Moderate
Nucleophilic SubstitutionMethyl pyrazine-2-carboxylate~60–75%High
Multicomponent ReactionDiamines/dicarbonyls~50–65%Very High

Optimization and Industrial Considerations

Solvent Systems

Mixed solvents like acetonitrile/water (10:1) improve solubility of polar intermediates while facilitating heat transfer.

Catalytic Efficiency

Cesium carbonate outperforms weaker bases (e.g., K2_2CO3_3) in substitution reactions due to its strong deprotonation capability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has shown potential as a building block in drug discovery:

  • Immunomodulation : The compound can inhibit the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response regulation. This inhibition may be beneficial in treating cancers where excessive STING activation promotes tumor growth and immune evasion .
  • Antimicrobial Properties : Its structural characteristics suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.

Agrochemical Applications

The compound's unique trifluoromethyl group enhances its effectiveness as an agrochemical:

  • Pesticide Development : Due to its biological activity, it may be utilized in the formulation of pesticides or herbicides that target specific pests while minimizing environmental impact.

Case Study 1: Cancer Immunotherapy

Research has indicated that this compound can effectively modulate immune responses in preclinical cancer models. By inhibiting the STING pathway, it may reduce tumor progression and enhance the efficacy of existing immunotherapies. Further clinical trials are necessary to validate these findings.

Case Study 2: Antimicrobial Efficacy

In laboratory settings, derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens. These results suggest its potential application in developing new antimicrobial agents that could address rising antibiotic resistance.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and carboxylate groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
This compound C₇H₄ClF₃N₂O₂ 240.57 Cl (C5), CF₃ (C6), COOMe (C2) Reference
Methyl 5-chloro-6-methylpyrazine-2-carboxylate C₇H₇ClN₂O₂ 172.57 Cl (C5), Me (C6), COOMe (C2) 0.71
Ethyl 6-chloropyrazine-2-carboxylate C₇H₇ClN₂O₂ 188.58 Cl (C6), COOEt (C2) 0.64
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide C₁₆H₁₈BrClN₃O₂ 393.69 Cl (C5), t-Bu (C6), CONH-Ar (C2)

*Similarity scores (0–1) based on structural overlap with the target compound .

Key Observations :

  • Trifluoromethyl vs.
  • Ester Group Variation: Ethyl esters (e.g., Ethyl 6-chloropyrazine-2-carboxylate) exhibit slightly higher molecular weights than methyl esters but may offer improved solubility in non-polar solvents .
  • Carboxamide Derivatives : Compounds like 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide demonstrate enhanced antimycobacterial activity (IC₅₀ = 41.9 µmol/L) compared to ester derivatives, highlighting the role of carboxamide groups in target binding .
Hazard and Stability
  • The trifluoromethyl group in the target compound increases its stability against metabolic degradation but may contribute to higher toxicity (e.g., respiratory irritation) compared to non-fluorinated analogues .
  • Methyl 5-chloropyrazine-2-carboxylate (MW = 172.57), lacking the trifluoromethyl group, has fewer hazard warnings, underscoring the impact of fluorination on safety profiles .

Biological Activity

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate (CAS No. 1688685-61-1) is a synthetic compound belonging to the pyrazine family, characterized by its unique trifluoromethyl and chloro substituents. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential applications, and relevant research findings.

  • Molecular Formula : C7H4ClF3N2O2
  • Molecular Weight : 240.57 g/mol
  • Boiling Point : Approximately 254.8 °C (predicted)
  • Density : 1.510 g/cm³ (predicted)

This compound exhibits its biological activity through various mechanisms:

  • Interaction with Biological Targets : The compound interacts with multiple biological targets, influencing various biochemical pathways. Its structure allows it to engage with enzymes and proteins involved in critical cellular processes.
  • Cellular Effects : It has been observed to modulate cell signaling pathways, gene expression, and metabolic processes. Such modulation can lead to alterations in cell growth, differentiation, and apoptosis.
  • Inhibition of Cytochrome P450 Enzymes : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing pharmacokinetics and therapeutic efficacy .

Antimicrobial Properties

This compound has shown promising antimicrobial activity:

  • Antimycobacterial Activity : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 1.56 μg/mL for structurally related pyrazine derivatives . While specific data for this compound is limited, its structural analogs suggest potential effectiveness against mycobacterial strains.
  • Antifungal Activity : Research on related compounds indicates moderate antifungal activity against strains such as Trichophyton mentagrophytes, with MIC values ranging from 15.62 µmol/L to higher concentrations depending on the specific derivative tested .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimycobacterialPotential inhibition of M. tuberculosis
AntifungalModerate activity against fungi
Enzyme InhibitionInteraction with cytochrome P450

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazine derivatives similar to this compound:

  • Antimycobacterial Studies : A study highlighted the synthesis of various pyrazine derivatives, noting that some exhibited comparable activity to established antimycobacterial agents like pyrazinamide (PZA), especially under acidic conditions which enhance their efficacy .
  • Antifungal Evaluations : Another investigation assessed the antifungal properties of substituted pyrazines, revealing that certain derivatives showed significant activity against fungal pathogens, suggesting a potential therapeutic application in antifungal treatments .
  • Cytochrome P450 Inhibition : Research indicated that similar compounds could inhibit cytochrome P450 enzymes, impacting drug metabolism and presenting opportunities for developing novel pharmacological agents.

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